Xylocydine's Sub-Nanomolar CDK1 Inhibition and High Selectivity vs. Non-CDK Kinases
Xylocydine exhibits potent inhibition of CDK1 and CDK2 in vitro, with IC50 values of 1.4 nM and 61 nM, respectively [1]. Critically, it demonstrates high selectivity over other Ser/Thr protein kinases, including PKA, PKC, and CKII, with IC50 values ranging from 21 to 86 µM [1]. This represents a selectivity window of approximately 15,000-fold for CDK1 over PKA [1]. This level of discrimination is a key differentiator from other early CDK inhibitors, which often showed a smaller selectivity margin, potentially limiting their utility due to off-target effects [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK1: 1.4 nM; CDK2: 61 nM; PKA: 21 µM; PKC: 86 µM; CKII: 80 µM |
| Comparator Or Baseline | Olomoucine and roscovitine (for selectivity context). While exact IC50s for PKA/PKC/CKII are not provided for comparators in this study, the authors note that xylocydine is '20 to 1000-fold more potently' active than olomoucine and roscovitine in a cellular apoptosis assay, implying superior on-target activity and/or selectivity [1]. |
| Quantified Difference | Selectivity window for CDK1 over PKA/PKC/CKII is >15,000-fold [1]. |
| Conditions | In vitro kinase assays using purified enzymes and specific peptide substrates [1]. |
Why This Matters
For researchers, this exceptional selectivity window reduces the risk of confounding results from off-target kinase inhibition, providing cleaner, more interpretable data in cell cycle and apoptosis studies.
- [1] Ham, Y. M., Choi, K. J., Song, S. Y., Jin, Y. H., Chun, M. W., & Lee, S. K. (2004). Xylocydine, a novel inhibitor of cyclin-dependent kinases, prevents the tumor necrosis factor-related apoptosis-inducing ligand-induced apoptotic cell death of SK-HEP-1 cells. Journal of Pharmacology and Experimental Therapeutics, 308(3), 814-819. DOI: 10.1124/jpet.103.059568 View Source
